N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound. It features a unique structure that combines a benzothiophene ring with a triazolopyrimidine moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another approach involves the use of azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes, particularly the microwave-mediated synthesis due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against plant pathogenic bacteria.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its heterocyclic structure is of interest for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, disrupting biological pathways essential for microbial survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and benzothiophene-containing molecules. Examples include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and have been studied for their biological activities.
Quinazolin-4(3H)-one derivatives: These compounds also contain a triazolopyrimidine moiety and have shown antimicrobial activity.
Uniqueness
What sets N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide apart is its combination of a benzothiophene ring with a triazolopyrimidine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-8-3-4-9-10(7-8)25-15(11(9)12(17)23)20-14(24)13-19-16-18-5-2-6-22(16)21-13/h2,5-6,8H,3-4,7H2,1H3,(H2,17,23)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNRGMLCDYDYMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NN4C=CC=NC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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